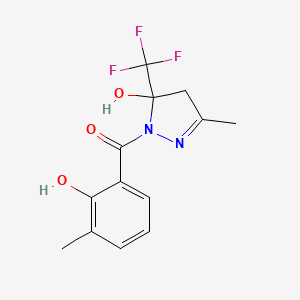![molecular formula C15H21ClN2O4 B5087591 butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)
butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate, also known as BP-3 or Oxybenzone, is a commonly used organic compound in the field of sunscreen and cosmetic products. It is a white or yellowish crystalline powder that is soluble in organic solvents. BP-3 is widely used in sunscreen products due to its ability to absorb UV-B radiation and protect the skin from sunburn.
Mécanisme D'action
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate absorbs UV-B radiation by converting it into less harmful forms of energy such as heat. It also acts as a free radical scavenger, preventing the formation of reactive oxygen species that can damage DNA and other cellular components.
Biochemical and Physiological Effects:
This compound has been found to have estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of estrogen in the body. This has raised concerns about its potential to disrupt the endocrine system and contribute to hormonal imbalances. This compound has also been found to accumulate in the body and can be detected in breast milk, urine, and blood samples.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate is a widely used compound in sunscreen and cosmetic products, making it easily accessible for research purposes. However, its estrogenic activity and potential to accumulate in the body can complicate experimental design and interpretation of results.
Orientations Futures
There are several future directions for research on butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate. One area of interest is its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Further studies are needed to optimize the conditions for this compound-mediated apoptosis and to evaluate its efficacy in animal models and clinical trials. Another area of interest is the development of safer alternatives to this compound for use in sunscreen and cosmetic products. Research is ongoing to identify compounds that have similar UV-absorbing properties but do not have estrogenic activity or accumulate in the body.
Méthodes De Synthèse
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate can be synthesized by reacting 3-(4-chlorobenzoyl)propionic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate has been extensively studied for its ability to absorb UV-B radiation and protect the skin from sunburn. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. This compound has been found to be effective in inducing apoptosis in cancer cells when combined with light.
Propriétés
IUPAC Name |
butyl N-[(4-chlorophenyl)carbamoyloxy]-N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-3-5-11-21-15(20)18(10-4-2)22-14(19)17-13-8-6-12(16)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYJCKHLRMQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N(CCC)OC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide)](/img/structure/B5087514.png)
![4-(4-ethyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5087523.png)
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5087526.png)
![1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5087531.png)


![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)
![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)
![N-(2-chlorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5087572.png)

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5087583.png)

![3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5087605.png)
![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
